molecular formula C8H4Br2ClFO B1450059 2',3'-Dibromo-5'-fluorophenacyl chloride CAS No. 1804418-48-1

2',3'-Dibromo-5'-fluorophenacyl chloride

Cat. No.: B1450059
CAS No.: 1804418-48-1
M. Wt: 330.37 g/mol
InChI Key: TUEVLHQRNIUHNL-UHFFFAOYSA-N
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Description

2’,3’-Dibromo-5’-fluorophenacyl chloride is a chemical compound belonging to the phenacyl chloride family. It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dibromo-5’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of phenacyl chloride with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dibromo-5’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dibromo-5’-fluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: The compound can also participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in organic solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as substituted phenacyl chlorides or phenacyl fluorides are formed.

    Oxidation Products: Ketones or carboxylic acids are common products.

    Reduction Products: Alcohols or alkanes are typically formed.

Scientific Research Applications

2’,3’-Dibromo-5’-fluorophenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’-Dibromo-5’-fluorophenacyl chloride involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological and chemical entities. These interactions can modulate enzyme activity, protein function, and chemical reactivity, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dibromo-4’-fluorophenacyl chloride
  • 2’,5’-Dibromo-3’-fluorophenacyl chloride
  • 3-Bromo-4-fluorophenacyl bromide

Uniqueness

2’,3’-Dibromo-5’-fluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the 2’,3’ and 5’ positions, respectively, enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

2-chloro-1-(2,3-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-6-2-4(12)1-5(8(6)10)7(13)3-11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEVLHQRNIUHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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